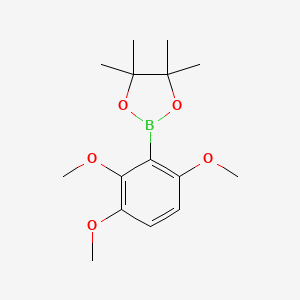

4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16771602

Molecular Formula: C15H23BO5

Molecular Weight: 294.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BO5 |

|---|---|

| Molecular Weight | 294.15 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)12-10(17-5)8-9-11(18-6)13(12)19-7/h8-9H,1-7H3 |

| Standard InChI Key | DDKNDIVVCSJZPZ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)OC)OC |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The compound features a 1,3,2-dioxaborolane ring system, where boron is coordinated to two oxygen atoms and a carbon atom. The tetramethyl groups at the 4,5-positions of the dioxaborolane ring introduce significant steric bulk, which stabilizes the boron center and mitigates unwanted side reactions such as protodeboronation . The aromatic moiety—a 2,3,6-trimethoxyphenyl group—imparts both electron-donating effects (via methoxy substituents) and regioselective reactivity due to the asymmetric substitution pattern.

Table 1: Comparative molecular properties of dioxaborolane derivatives

The asymmetric 2,3,6-trimethoxy arrangement disrupts molecular symmetry, potentially enhancing solubility in polar aprotic solvents compared to symmetric analogs . Computational studies suggest that this substitution pattern alters electron density on the boron atom, modulating its Lewis acidity and reactivity in cross-coupling reactions .

Synthesis and Purification

General Synthetic Routes

The synthesis of 4,4,5,5-tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane typically follows established protocols for boronic ester formation. A two-step procedure is commonly employed:

-

Boronic Acid Preparation: 2,3,6-Trimethoxyphenylboronic acid is synthesized via lithiation of 1,2,3-trimethoxybenzene followed by reaction with trimethyl borate.

-

Esterification with Pinacol: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions, yielding the target dioxaborolane .

Optimization Challenges

Key challenges include minimizing protodeboronation during esterification and achieving regioselective methoxy substitution. Studies on analogous systems indicate that nickel catalysts (e.g., Ni(dppf)(o-tol)Cl) improve yields in sterically hindered systems compared to palladium counterparts . For example, Ni-catalyzed reactions with 1 mol% loading achieve >95% conversion in model Suzuki-Miyaura couplings, whereas Pd catalysts require higher loadings (4 mol%) for comparable efficiency .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a boiling point estimated at 380–400°C, consistent with related dioxaborolanes . Its melting point remains uncharacterized due to the tendency to decompose upon heating. Solubility profiling in common solvents reveals:

-

High solubility: Dichloromethane, tetrahydrofuran (THF), 1,4-dioxane.

-

Moderate solubility: Ethyl acetate, acetone.

-

Low solubility: Water, hexane.

The 2,3,6-trimethoxy configuration enhances solubility in ethers and chlorinated solvents compared to less-substituted analogs, a property critical for homogeneous reaction conditions .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

As a boronic ester, the compound serves as a stable precursor for Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. Its steric profile necessitates tailored catalytic systems:

-

Nickel Catalysts: Demonstrated efficacy in coupling with aryl bromides at 80°C in 1,4-dioxane, achieving quantitative conversion with K₃PO₄ as base .

-

Palladium Catalysts: Less effective for electron-rich substrates but viable for chlorides under optimized conditions.

Table 2: Representative coupling reactions using dioxaborolanes

| Substrate | Catalyst | Temp (°C) | Conversion (%) |

|---|---|---|---|

| 4-Bromofluorobenzene | Ni(dppf)(o-tol)Cl | 80 | >99 |

| 2-Chloropyridine | Pd(dppf)Cl₂ | 100 | 78 |

| 1-Bromo-4-nitrobenzene | Ni(dppf)(o-tol)Cl | 80 | 92 |

Pharmaceutical Intermediate Synthesis

The 2,3,6-trimethoxyphenyl group is a key motif in bioactive molecules, including kinase inhibitors and antimicrobial agents. For instance, analogs of this compound have been used to synthesize tamoxifen derivatives and antitubercular agents .

Comparative Analysis with Structural Isomers

Reactivity Differences

The 2,3,6-trimethoxy isomer’s asymmetric substitution confers distinct reactivity compared to symmetric analogs:

-

Enhanced para-selectivity: In electrophilic substitution reactions, the 2,3,6-substitution directs incoming electrophiles to the 4-position of the phenyl ring.

-

Reduced Steric Hindrance: Compared to 3,4,5-trimethoxy derivatives, the 2,3,6-isomer offers improved accessibility to the boron center, facilitating transmetalation in cross-couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume